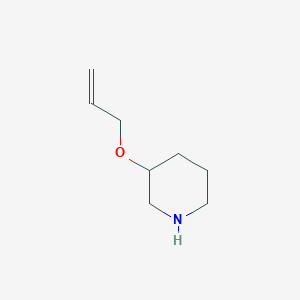

3-(Allyloxy)piperidine

Description

Significance of Piperidine (B6355638) Heterocycles in Synthetic Chemistry Research

The piperidine ring can be extensively substituted, leading to a vast array of structural diversity. researchgate.net The stereochemical complexity of these derivatives is a critical aspect of their function, as the spatial arrangement of substituents significantly impacts their biological activity. thieme-connect.comresearchgate.net The chair conformation of the piperidine ring allows for axial and equatorial positioning of substituents, leading to different stereoisomers with distinct properties. actascientific.com The development of stereoselective synthetic methods is crucial for accessing specific isomers with desired biological profiles. nih.gov The introduction of chiral centers into the piperidine ring can profoundly influence a molecule's druggability. thieme-connect.com

Piperidine scaffolds serve as versatile building blocks in the synthesis of complex molecules. tandfonline.comajchem-a.com Their structural rigidity and defined stereochemistry make them ideal for constructing intricate three-dimensional architectures. thieme-connect.com Synthetic strategies such as multicomponent reactions, cycloadditions, and ring-closing metathesis are often employed to construct highly substituted piperidine analogs. ajchem-a.com The functionalization of the piperidine ring at various positions allows for the introduction of diverse chemical moieties, enabling the fine-tuning of a molecule's properties. researchgate.net

Overview of Allyl Ethers in Contemporary Organic Synthesis

Allyl ethers are valuable functional groups in modern organic synthesis, primarily utilized as protecting groups for alcohols. organic-chemistry.org Their stability under a range of acidic and basic conditions makes them compatible with many synthetic transformations. organic-chemistry.org The presence of the double bond in the allyl group provides a site for a variety of chemical manipulations.

The reactivity of allyl ethers is centered around the allylic C-O bond and the C=C double bond. acs.org They can undergo a variety of reactions, including:

Claisen Rearrangement: A researchgate.netresearchgate.net-sigmatropic rearrangement that forms γ,δ-unsaturated carbonyl compounds. redalyc.org

Isomerization: Transition metal catalysts can isomerize allyl ethers to the more labile enol ethers. organic-chemistry.orgresearchgate.net

Deprotection: The allyl group can be removed under mild conditions using palladium catalysts, oxidative cleavage, or other methods. organic-chemistry.orgacs.org

Etherification: Allyl ethers can be synthesized through the reaction of allyl alcohols with various nucleophiles, a process that can be catalyzed by lanthanide complexes. niscpr.res.inorganic-chemistry.org

The unique reactivity of the allyl ether group allows for its selective manipulation in the presence of other functional groups, making it a valuable tool in multistep synthesis. acs.org

Contextualization of 3-(Allyloxy)piperidine within Advanced Synthetic Strategies

This compound is a bifunctional molecule that combines the key features of a piperidine heterocycle and an allyl ether. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules. smolecule.com The piperidine ring provides a stable scaffold that can be further functionalized, while the allyloxy group serves as a reactive handle for various transformations. For instance, the nitrogen atom of the piperidine can undergo N-allylation, and the allyl group can participate in rearrangements or be cleaved to reveal a hydroxyl group. smolecule.com The synthesis of this compound itself can be achieved through the direct allylation of piperidine derivatives. smolecule.com Its molecular formula is C₈H₁₅NO. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-6-10-8-4-3-5-9-7-8/h2,8-9H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGYCNKVDQXIEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of the 3 Allyloxy Piperidine Scaffold

Transformations Involving the Allyl Ether Moiety

The allyl ether functional group in 3-(allyloxy)piperidine is amenable to a variety of transformations, including sigmatropic rearrangements, olefin metathesis, and catalyzed cycloisomerization reactions. These reactions allow for significant molecular complexity to be generated from a relatively simple starting material.

Sigmatropic Rearrangements (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds via a google.comgoogle.com-sigmatropic rearrangement of an allyl vinyl ether. organic-chemistry.org While direct thermal Claisen rearrangement of this compound would require the challenging in situ formation of a vinyl ether, modern catalytic methods have expanded the scope of this transformation. For instance, iridium(I) catalysts have been shown to facilitate the isomerization of allyl ethers to the corresponding vinyl ethers, which can then undergo a Claisen rearrangement under thermal conditions. nih.gov This tandem isomerization-Claisen rearrangement strategy offers a pathway to γ,δ-unsaturated aldehydes or ketones.

In the context of the this compound scaffold, a plausible reaction sequence would involve the iridium-catalyzed isomerization of the allyl ether to the corresponding 1-propenyl ether. Subsequent heating would then trigger the google.comgoogle.com-sigmatropic rearrangement to afford a 2-substituted-3-piperidyl-acetaldehyde derivative. The stereochemical outcome of the rearrangement is often predictable, proceeding through a chair-like transition state.

| Substrate | Catalyst | Conditions | Product |

| N-Protected this compound | [Ir(cod)Cl]2 / phosphine ligand | Isomerization followed by thermal rearrangement | N-Protected 2-(1-formylethyl)-piperidine-3-ol |

This is a representative transformation based on analogous systems.

Furthermore, tandem reactions involving an initial ring-closing metathesis (RCM) followed by a Claisen rearrangement have been reported for bis-allyloxy systems. nih.gov This suggests that a suitably substituted this compound derivative could undergo a similar cascade, leading to complex polycyclic structures.

Olefin Metathesis Reactions of the Allyl Group

The terminal alkene of the allyl group in this compound is a versatile handle for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. acs.org Both ring-closing metathesis (RCM) and cross-metathesis (CM) can be envisaged with appropriately designed substrates.

For RCM to occur, a second olefin must be present in the molecule. This can be achieved, for example, by N-allylation of the piperidine (B6355638) nitrogen, to furnish an N-allyl-3-(allyloxy)piperidine. Treatment of this diallyl substrate with a ruthenium-based catalyst, such as Grubbs' second-generation catalyst, would be expected to induce RCM to form a novel bridged heterocyclic system. The efficiency of such a reaction would depend on the ring size of the resulting bicyclic product.

Cross-metathesis, on the other hand, involves the reaction of the allyl group with a different olefinic partner. This intermolecular reaction allows for the introduction of a wide variety of functional groups. For instance, the cross-metathesis of this compound with an electron-deficient olefin, such as methyl acrylate, would lead to the formation of a new E-configured α,β-unsaturated ester. The choice of catalyst is crucial for achieving high selectivity and yields in cross-metathesis reactions.

| Metathesis Type | Substrate(s) | Catalyst | Product |

| Ring-Closing Metathesis | N-Allyl-3-(allyloxy)piperidine | Grubbs II Catalyst | Fused bicyclic piperidine derivative |

| Cross-Metathesis | This compound, Methyl acrylate | Hoveyda-Grubbs II Catalyst | (E)-Methyl 4-(piperidin-3-yloxy)but-2-enoate |

These are representative transformations based on general principles of olefin metathesis.

Gold-Catalyzed Cascade Cycloisomerization Reactions

Gold catalysts have emerged as powerful tools for the activation of alkynes and allenes towards nucleophilic attack. In a notable example, gold(I)-catalyzed cascade cycloisomerization of 3-allyloxy-1,6-diynes has been shown to produce complex polycyclic structures. nih.gov Although the specific substrate is a diyne derivative, the involvement of the 3-allyloxy moiety is crucial to the reaction cascade.

The proposed mechanism involves the gold(I)-catalyzed 6-endo-dig cyclization of the diyne system, followed by a Cope rearrangement and subsequent intramolecular C-H insertion. The allyloxy group participates in the initial coordination to the gold catalyst and influences the stereochemical outcome of the reaction. This methodology provides a rapid and efficient route to densely functionalized carbocycles and heterocycles. While the direct application to this compound would require its elaboration into a 1,6-diyne, this example highlights the potential of the allyloxy group to participate in elegant gold-catalyzed cascade reactions.

| Substrate | Catalyst | Product | Yield |

| 3-Allyloxy-1,6-diyne derivative | [Au(I)] catalyst | Cyclopropyl-fused benzofuran | High |

Data extracted from a study on related 3-allyloxy-1,6-diynes. nih.gov

Nucleophilic Additions to Modified Allyloxy Derivatives

The allyl group in this compound is not inherently electrophilic. However, it can be readily transformed into a substrate for nucleophilic attack through chemical modification. A common strategy is the epoxidation of the double bond to form an oxirane ring. This strained three-membered ring is highly susceptible to ring-opening by a variety of nucleophiles.

The epoxidation of this compound can be achieved using standard reagents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting 3-(glycidyloxy)piperidine can then be reacted with nucleophiles such as amines, azides, or alcohols. The regioselectivity of the ring-opening reaction (attack at the terminal or internal carbon of the epoxide) can often be controlled by the choice of nucleophile and reaction conditions, including the use of Lewis or Brønsted acid catalysts. nih.gov This two-step sequence provides a versatile method for the introduction of a β-hydroxy-γ-amino ether functionality.

| Nucleophile | Reaction Conditions | Product |

| Aniline | Lewis acid catalyst (e.g., Al(OTf)3) | 1-Anilino-3-(piperidin-3-yloxy)propan-2-ol |

| Sodium azide | NH4Cl, MeOH/H2O | 1-Azido-3-(piperidin-3-yloxy)propan-2-ol |

| Benzylamine | Neat, heat | 1-(Benzylamino)-3-(piperidin-3-yloxy)propan-2-ol |

These are representative transformations based on the known reactivity of epoxides.

Reactions at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a key site of reactivity, readily undergoing N-alkylation and N-acylation reactions. These transformations are fundamental for the derivatization of the this compound scaffold, allowing for the introduction of a wide range of substituents that can modulate the biological activity or physicochemical properties of the molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation of this compound can be accomplished by reaction with alkyl halides, such as alkyl iodides or bromides, in the presence of a base to neutralize the hydrohalic acid formed during the reaction. google.com Common bases for this transformation include potassium carbonate or triethylamine. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or dimethylformamide. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides an alternative and often milder method for N-alkylation.

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride. These reactions are typically rapid and are often performed in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), to scavenge the acid byproduct. N-acylation is a common strategy for the synthesis of amides, which are important functional groups in many biologically active compounds.

| Reagent | Reaction Type | Base | Product |

| Methyl iodide | N-Alkylation | K2CO3 | 3-(Allyloxy)-1-methylpiperidine |

| Benzyl bromide | N-Alkylation | Et3N | 3-(Allyloxy)-1-benzylpiperidine |

| Acetyl chloride | N-Acylation | Pyridine | 1-Acetyl-3-(allyloxy)piperidine |

| Benzoyl chloride | N-Acylation | Et3N | 1-Benzoyl-3-(allyloxy)piperidine |

Palladium-Catalyzed Transformations of N-Substituted Piperidines

Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and it has been applied to the synthesis and functionalization of nitrogen heterocycles. In the context of N-substituted piperidines, palladium-catalyzed reactions can enable diverse transformations. While direct palladium-catalyzed C-H activation of the this compound ring presents challenges, broader principles of palladium catalysis on related scaffolds are informative.

One of the most well-known palladium-catalyzed reactions is the Tsuji-Trost reaction, which involves the allylic substitution of substrates with a suitable leaving group. This reaction proceeds through a π-allylpalladium intermediate and is compatible with a wide array of nucleophiles. For an N-substituted this compound, derivatization of the allyl group could create a substrate for such transformations.

Furthermore, palladium catalysis is instrumental in the synthesis of complex nitrogen heterocycles from simple building blocks. For instance, palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines, demonstrating the metal's versatility in constructing six-membered nitrogen-containing rings under mild conditions. Such methods often exhibit high regio- and stereochemical control, which is crucial for the synthesis of complex molecular architectures. The development of new P,N-bidentate ligands has also expanded the scope of palladium-catalyzed asymmetric allylic substitutions, providing efficient routes to chiral C-C, C-N, and C-O bond formation.

A formal-aza-phospha-oxa-Cope sigmatropic rearrangement of (allyloxy) iminodiazaphospholidines can be catalyzed by palladium(II), representing a method for the stereoselective synthesis of N-protected allylic amines. This process is driven by the conversion of a P=N bond to a more stable P=O bond and is analogous to the Overman rearrangement. This type of transformation highlights a potential reactivity pathway for the allyloxy group within the this compound structure, where the allyl group undergoes transposition.

Functionalization of the Piperidine Ring (excluding the allyloxy position)

Functionalization of the saturated piperidine core is a key strategy for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the C-H bonds at different positions on the ring (C-2, C-3, C-4, C-5, and C-6) is influenced by electronic and steric factors.

The direct, site-selective functionalization of C-H bonds on the piperidine ring is a highly desirable but challenging transformation. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful method to achieve this. The site selectivity of these reactions can be exquisitely controlled by the choice of both the nitrogen protecting group and the rhodium catalyst.

For example, the C-H functionalization of N-Boc-piperidine catalyzed by Rh₂(R-TCPTAD)₄ predominantly yields 2-substituted analogues. In contrast, using an N-brosyl-piperidine with the Rh₂(R-TPPTTL)₄ catalyst also directs functionalization to the C-2 position, but often with high diastereoselectivity. The C-2 position is electronically activated, but sterically hindered, making catalyst control crucial.

Functionalization at the C-4 position can be achieved by overriding the electronic preference for the C-2 position. This is accomplished by using specific N-α-oxoarylacetyl-piperidines in conjunction with the Rh₂(S-2-Cl-5-BrTPCP)₄ catalyst, which provides steric shielding at the C-2 position and directs the carbene insertion to the more accessible C-4 C-H bond.

Below is a table summarizing the catalyst and protecting group control over site selectivity in piperidine functionalization.

| Target Position | N-Protecting Group | Catalyst | Outcome |

| C-2 | N-Boc | Rh₂(R-TCPTAD)₄ | 2-substituted piperidine |

| C-2 | N-Bs | Rh₂(R-TPPTTL)₄ | Highly diastereoselective 2-substitution |

| C-4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-substituted piperidine |

Direct C-H functionalization at the C-3 position of the piperidine ring is particularly challenging. The C-3 C-H bond is electronically deactivated due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, making it less susceptible to electrophilic carbene C-H insertion reactions.

To overcome this inherent lack of reactivity, an indirect, multi-step approach has been successfully developed. This strategy involves the following key steps:

Cyclopropanation: An N-Boc-tetrahydropyridine precursor is subjected to an asymmetric cyclopropanation reaction with a donor/acceptor carbene.

Reductive Ring-Opening: The resulting cyclopropane intermediate undergoes a reductive, regio- and stereoselective ring-opening. This cleavage of the cyclopropane ring effectively installs the desired functional group at the C-3 position of the now-saturated piperidine core.

This indirect pathway circumvents the difficulty of direct C-3 C-H activation and provides a reliable method for synthesizing 3-substituted piperidine analogues.

Catalytic Transformations involving this compound as a Substrate or Ligand

The bifunctional nature of this compound, containing both a nucleophilic nitrogen and an olefinic allyl group, makes it a candidate for various catalytic transformations, either as a reactive substrate or as a directing ligand.

When used as a substrate, the allyl group is a key handle for reactivity. For instance, ruthenium-catalyzed reactions can be employed for the synthesis of piperidine derivatives. The intermolecular coupling of propargylic amides and allylic alcohols, catalyzed by a cationic ruthenium complex, leads to the formation of six-membered cyclic enamides or hemiaminal ethers. This highlights the potential for the allyl alcohol moiety, structurally related to the allyloxy group, to participate in complex cyclization cascades.

Iodine-catalyzed C-sp³-H amination reactions under visible light offer another pathway for piperidine synthesis, effectively altering the conventional Hofmann-Löffler reaction preference for pyrrolidine formation in favor of piperidines. This type of transformation relies on a radical-promoted pathway for 1,6-hydrogen abstraction, demonstrating that remote C-H bonds can be functionalized to construct the piperidine ring.

As a ligand, the nitrogen atom of the piperidine ring can coordinate to a metal center. While specific examples using this compound as a ligand are not prevalent, the principle is well-established. For example, new P,N-bidentate ligands containing sp³-hybridized nitrogen atoms have been successfully used in palladium-catalyzed asymmetric allylic substitution reactions, achieving high yields and enantioselectivities. The nitrogen in the this compound scaffold could similarly be incorporated into novel ligand designs for asymmetric catalysis.

Spectroscopic and Structural Elucidation in Research of 3 Allyloxy Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-(Allyloxy)piperidine, NMR is indispensable for confirming the presence and connectivity of the piperidine (B6355638) ring and the allyloxy substituent.

The ¹H NMR spectrum of this compound would provide a wealth of information regarding the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their chemical environment. The piperidine ring protons, due to their cyclic nature and the presence of the nitrogen atom, typically exhibit complex multiplets in the upfield region of the spectrum. The protons alpha to the nitrogen (at C2 and C6) are expected to be deshielded and appear at a lower field compared to the other ring protons. The proton at C3, being attached to the carbon bearing the allyloxy group, would also be shifted downfield.

The allyloxy group would present characteristic signals: a multiplet for the vinyl protons (=CH₂) typically between 5.0 and 6.0 ppm, a multiplet for the internal vinyl proton (-CH=) around 5.8-6.0 ppm, and a doublet for the methylene (B1212753) protons (-O-CH₂-) adjacent to the oxygen, likely in the 3.5-4.5 ppm range. The exact chemical shifts and coupling constants would be crucial for confirming the structure and can also provide insights into the stereochemistry at the C3 position if the compound is chiral. The coupling patterns of the piperidine ring protons can help in determining their relative stereochemistry (cis/trans relationships) by analyzing the magnitude of the coupling constants (J-values). rsc.orgnih.gov

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Piperidine N-H | 1.0-3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |

| Piperidine ring protons (C2, C4, C5, C6) | 1.4-3.2 | Multiplets | Complex overlapping signals are expected. |

| Piperidine C3-H | 3.5-4.0 | Multiplet | Deshielded by the adjacent oxygen atom. |

| Allyl -O-CH₂- | 3.9-4.2 | Doublet | Coupled to the internal vinyl proton. |

| Allyl =CH₂ | 5.1-5.4 | Multiplet | Two distinct signals for the terminal vinyl protons. |

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and may not reflect experimental values.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal. The piperidine ring carbons typically resonate in the range of 20-60 ppm. The carbons alpha to the nitrogen (C2 and C6) are generally found around 45-55 ppm. nih.govchemicalbook.comspectrabase.com The carbon at C3, being attached to the electronegative oxygen atom, would be significantly deshielded and appear further downfield, likely in the 70-80 ppm range.

The carbons of the allyloxy group would also have characteristic chemical shifts. The methylene carbon (-O-CH₂-) would be in a similar region to the C3 carbon of the piperidine ring. The vinyl carbons would appear in the downfield region, with the terminal carbon (=CH₂) being less deshielded (around 115-120 ppm) than the internal carbon (-CH=) (around 130-135 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Piperidine C2, C6 | 45-55 |

| Piperidine C3 | 70-80 |

| Piperidine C4, C5 | 20-35 |

| Allyl -O-CH₂- | 65-75 |

| Allyl =CH₂ | 115-120 |

Note: This table represents predicted values based on typical chemical shifts for similar functional groups and may not reflect experimental values.

For a molecule with several overlapping proton signals, such as the piperidine ring in this compound, one-dimensional NMR spectra may not be sufficient for a complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity of the proton network within the piperidine ring and the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This is extremely useful for assigning the carbon signals based on the more easily assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the attachment of the allyloxy group to the C3 position of the piperidine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₁₅NO), the molecular weight is 141.21 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 141.

The fragmentation pattern would be characteristic of the structure. Piperidine derivatives often undergo alpha-cleavage, where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. nih.govscielo.br For this compound, fragmentation could also be initiated by cleavage of the C-O bond of the ether linkage. The loss of the allyl group (C₃H₅, 41 Da) or the entire allyloxy group (C₃H₅O, 57 Da) would result in significant fragment ions. The presence of nitrogen in the molecule dictates that the molecular ion will have an odd mass, which is consistent with its molecular formula. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment | Interpretation |

|---|---|---|

| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 100 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 84 | [M - C₃H₅O]⁺ | Loss of the allyloxy group |

Note: This table represents predicted fragmentation patterns and the relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. wpmucdn.comyoutube.comyoutube.com The IR spectrum of this compound would exhibit characteristic absorption bands for the secondary amine (N-H), the ether (C-O-C), and the alkene (C=C and =C-H) functional groups.

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the piperidine ring. oregonstate.eduopenstax.org

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching of the sp³ hybridized carbons in the piperidine ring and the allyl group. The =C-H stretching of the alkene would appear at a slightly higher frequency, typically between 3000 and 3100 cm⁻¹.

C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹ would confirm the presence of the carbon-carbon double bond in the allyl group.

C-O-C Stretch: A strong, characteristic absorption band in the fingerprint region, typically between 1000 and 1200 cm⁻¹, would be indicative of the C-O-C stretching of the ether linkage. uc.edu

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H Stretch | 3300-3500 |

| Alkane | C-H Stretch | 2850-3000 |

| Alkene | =C-H Stretch | 3000-3100 |

| Alkene | C=C Stretch | 1640-1680 |

Note: This table provides expected ranges for the characteristic absorption bands.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

X-ray crystallography is a technique that can provide the precise three-dimensional structure of a molecule in its crystalline state. While obtaining a suitable crystal of this compound itself might be challenging, the formation of a crystalline derivative, such as a hydrochloride salt or a complex with a metal, could facilitate this analysis.

Computational and Theoretical Studies on 3 Allyloxy Piperidine

Mechanistic Investigations of Synthetic Pathways

The synthesis of substituted piperidines can proceed through various mechanisms, including catalytic C-H functionalization, cyclocondensation, and cycloaddition reactions. nih.govnih.gov Density Functional Theory (DFT) calculations are frequently employed to model these processes. For a hypothetical synthesis of 3-(Allyloxy)piperidine, computational modeling could explore the reaction between a precursor like 3-hydroxypiperidine (B146073) and an allyl halide.

Theoretical calculations would map the potential energy surface of the reaction, identifying the most energetically favorable path. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. For instance, in a nucleophilic substitution reaction, DFT can model the bond-forming and bond-breaking processes, providing precise geometries and energy barriers for the transition state. Studies on similar reactions, such as the 1,3-dipolar cycloaddition of azides to guanidine, have successfully used DFT to model transition state structures, determining bond lengths and activation energies. mdpi.com These models can distinguish between concerted (one-step) and stepwise mechanisms, providing a detailed narrative of the chemical transformation at a molecular level.

Achieving high stereoselectivity is a central goal in the synthesis of complex molecules like substituted piperidines. Catalysts, particularly those based on transition metals like iridium or rhodium, play a pivotal role in controlling the three-dimensional arrangement of atoms in the final product. nih.govnih.gov Computational studies are essential for understanding how these catalysts operate.

By modeling the interaction between the catalyst, substrates, and any ligands, researchers can rationalize observed stereochemical outcomes. For example, in iridium-catalyzed allylic substitution reactions, computational models can show how the catalyst coordinates with the substrate to favor the formation of one stereoisomer over another. nih.gov DFT calculations on rhodium-catalyzed C-H functionalization of piperidines have shown that the choice of catalyst can direct the reaction to different positions on the piperidine (B6355638) ring (C2, C3, or C4) with high diastereoselectivity. nih.gov These models reveal non-covalent interactions, such as hydrogen bonding and steric repulsion, within the catalyst-substrate complex that stabilize the transition state leading to the desired product. This predictive power allows for the rational design of new catalysts to improve stereoselectivity in the synthesis of specific targets like this compound.

Conformational Analysis of this compound

The piperidine ring is not flat; it typically adopts a chair-like conformation to minimize angular and torsional strain. The spatial orientation of substituents on this ring has a profound impact on the molecule's physical properties and chemical reactivity.

Like most substituted piperidines, this compound is expected to exist predominantly in a chair conformation. ias.ac.innih.gov In this conformation, the allyloxy substituent at the C3 position can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).

Generally, bulky substituents on a six-membered ring prefer the equatorial position to avoid steric clashes with the axial hydrogens on the same side of the ring, an effect known as 1,3-diaxial interaction. whiterose.ac.uk Therefore, the most stable conformer of this compound is predicted to be the one where the allyloxy group is in the equatorial position. Computational methods, such as DFT, can precisely quantify the energy difference between the axial and equatorial conformers. For other substituted piperidines, these energy differences have been calculated and are often in the range of 1-3 kcal/mol, confirming a strong preference for the equatorial conformer. acs.org

The molecule's preferred conformation directly influences its reactivity. The orientation of the substituent dictates the accessibility of different parts of the molecule to reagents. For example, the equatorial preference of the allyloxy group would influence the stereochemical outcome of reactions at other positions on the piperidine ring by controlling the trajectory of incoming reactants.

Table 1: Calculated Energy Differences Between Equatorial and Axial Conformers for Selected Substituted Piperidines

| Compound | Substituent | Method | ΔG (Axial - Equatorial) (kcal/mol) | Favored Conformer | Reference |

| 1,2-dimethylpiperidine | 2-methyl | QM | +1.8 | Equatorial | nih.govacs.org |

| 2-methyl-1-phenylpiperidine | 2-methyl | DFT | -1.0 | Axial | nih.govacs.org |

| 1-(2-methyl-1-piperidyl)ethanone | 2-methyl | DFT | -3.2 | Axial | acs.org |

| 3-fluoropiperidine derivatives | 3-fluoro | DFT | Varies | Axial | d-nb.info |

Note: A positive ΔG indicates the equatorial conformer is favored, while a negative ΔG indicates the axial conformer is favored. The preference can be influenced by electronic effects and N-substitution, as seen with the phenyl and acetyl groups.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT provides a framework for calculating the electronic structure of molecules, from which a wide range of properties, including molecular geometries, energies, and reactivity indices, can be derived. jksus.orgmdpi.com

DFT calculations can predict the reactivity of this compound by analyzing its electronic properties. One of the most common approaches is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, DFT could be used to calculate the energies and spatial distributions of these orbitals, identifying the most likely sites for nucleophilic or electrophilic attack.

Furthermore, DFT can be used to calculate various "conceptual DFT" descriptors that quantify reactivity. researchgate.netnih.gov These include chemical potential, hardness, softness, and the electrophilicity index. These parameters provide a quantitative basis for comparing the reactivity of different molecules and predicting how a molecule will behave in a chemical reaction. For instance, calculations on allyl mercaptan and its derivatives using DFT have successfully predicted their relative reactivity and roles as radical scavengers. nih.govmdpi.com Similar studies on this compound would allow for the prediction of its stability and reaction selectivity under various conditions.

Table 2: Common DFT Functionals and Basis Sets in Piperidine Studies

| Method Type | Examples | Typical Application | Reference |

| DFT Functionals | B3LYP, M06-2X, WB97XD | Geometry optimization, energy calculations, transition state searches. | jksus.orgmdpi.comresearchgate.net |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVQZ | Define the set of functions used to build molecular orbitals; larger sets provide higher accuracy. | mdpi.comnih.govresearchgate.net |

| Solvation Models | C-PCM, SMD | Account for the effect of a solvent on molecular properties and reaction energies. | nih.gov |

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For a flexible molecule such as this compound, the PES is complex, with multiple local minima corresponding to stable or metastable conformations and saddle points corresponding to the transition states that connect them.

The conformational landscape of the piperidine ring is primarily dominated by the low-energy chair conformation. However, other higher-energy conformers, such as boat and twist-boat forms, also exist on the potential energy surface and can be part of interconversion pathways. The presence of the 3-allyloxy substituent introduces additional complexity. In the chair conformation, this substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers (axial-chair and equatorial-chair).

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to explore these potential energy surfaces. nih.gov Methods like DFT can accurately predict the geometries and relative energies of different conformers and the energy barriers for their interconversion. For this compound, calculations would focus on determining the energy difference between the equatorial and axial conformers of the chair form. Typically, for a substituted cyclohexane (B81311) or piperidine, the equatorial conformer is more stable to avoid steric strain. However, other factors such as electrostatic and hyperconjugative interactions can sometimes favor the axial position. nih.gov

The exploration of the PES would also involve mapping the pathways for ring inversion, for instance, the transition from one chair conformation to another. This process is believed to proceed through several high-energy twist-boat and boat intermediates. ias.ac.in The energy barriers associated with these transitions determine the rate of conformational exchange.

Table 1: Calculated Relative Energies for Conformers of this compound

This table presents hypothetical but representative data from a DFT calculation to illustrate the typical energy differences between the principal conformers.

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 (Reference) |

| Chair | Axial | 1.5 - 2.5 |

| Twist-Boat | - | 5.0 - 6.0 |

| Boat | - | 6.5 - 7.5 |

Molecular Modeling and Simulation Approaches

While quantum chemical calculations are excellent for determining the properties of static structures on the PES, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. researchgate.net

An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulated environment (e.g., a box of solvent like water) and calculating the forces acting on each atom. Newton's equations of motion are then used to simulate the movement of the atoms over a specific period, typically from nanoseconds to microseconds. This approach provides a "movie" of the molecule's behavior at the atomic level. researchgate.netnih.gov

For this compound, MD simulations can reveal:

Conformational Dynamics: The simulation can show the transitions between different conformations, such as the chair-flip inversion. By analyzing the trajectory, one can determine the residence time in the axial and equatorial states and the frequency of interconversion, providing insights into the flexibility of the piperidine ring.

Solvent Effects: Running simulations in an explicit solvent allows for the study of how interactions with solvent molecules (e.g., hydrogen bonding to the piperidine nitrogen) influence conformational preferences.

Intramolecular Interactions: The dynamics of the flexible allyloxy side chain can be monitored to understand its preferred orientations and its interactions with the piperidine ring.

These simulations complement the static picture provided by PES calculations by incorporating the effects of temperature and environment, offering a more complete understanding of the molecule's behavior under realistic conditions. researchgate.net

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound

This table outlines a representative setup for an MD simulation designed to study the conformational dynamics of the target molecule.

| Parameter | Value/Description | Purpose |

| System Setup | One this compound molecule in a cubic box of water molecules | To simulate the behavior in an aqueous environment. |

| Force Field | A classical force field (e.g., AMBER, CHARMM) | To define the potential energy function governing atomic interactions. |

| Simulation Time | 100 nanoseconds (ns) | To allow for sufficient sampling of conformational space. |

| Temperature | 298 K (25 °C) | To simulate behavior at room temperature. |

| Pressure | 1 atm | To simulate behavior at standard pressure. |

| Analysis Metrics | Root-Mean-Square Deviation (RMSD), Dihedral Angle Analysis | To quantify conformational stability and transitions. |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Transformations

The reactivity of the allyl group and the piperidine (B6355638) ring in 3-(Allyloxy)piperidine opens avenues for innovative catalytic transformations. Current synthetic methods often rely on classical approaches, but modern catalysis offers pathways to more efficient and selective reactions.

Future research could focus on transition-metal-catalyzed reactions that selectively target different parts of the molecule. For instance, palladium-catalyzed reactions, which have been successfully used for the synthesis of complex tertiary allylic amines, could be adapted for this scaffold incatt.nl. The development of catalytic systems for oxidative amination could lead to the synthesis of novel derivatives with high regio- and stereoselectivity incatt.nl.

Another promising area is the iridium(III)-catalyzed hydrogen transfer, which has been shown to enable the stereoselective synthesis of substituted piperidines through a sequence of hydroxyl oxidation, amination, and imine reduction nih.gov. Applying such catalytic cascades to precursors of this compound could provide direct access to functionalized analogs. Furthermore, gold(I)-catalyzed intramolecular dearomatization/cyclization cascades could be explored for constructing more complex polycyclic systems incorporating the piperidine core nih.gov.

| Catalytic Approach | Potential Transformation on this compound Scaffold | Key Advantages |

| Palladium Catalysis | Functionalization of the allyl group (e.g., allylic amination, alkylation) | High efficiency, selectivity, and potential for asymmetric transformations incatt.nl. |

| Iridium Catalysis | Hydrogen transfer cascades for ring functionalization | Stereoselective synthesis, formation of multiple C-N bonds in one sequence nih.gov. |

| Gold Catalysis | Intramolecular cyclization reactions involving the allyl group | Access to complex polycyclic structures and diverse molecular architectures nih.gov. |

| Radical Cyclization | Borane-initiated radical cascades for ring formation/functionalization | Formation of polysubstituted piperidines via complex radical cascades nih.gov. |

Exploration of New Stereoselective Synthesis Routes

The synthesis of enantiomerically pure piperidine derivatives is crucial for their application in medicinal chemistry and materials science. While methods for synthesizing racemic this compound exist, the exploration of new stereoselective routes remains a significant and valuable research direction.

Future work should investigate asymmetric hydrogenation of corresponding pyridine (B92270) precursors, a common method for obtaining chiral piperidines nih.gov. The development of chiral catalysts, including both metal-based and organocatalysts, would be essential for achieving high enantioselectivity. Another avenue involves the stereoselective reduction of ketone precursors or the use of chiral building blocks in a convergent synthesis researchgate.net.

Recent advances in stereoselective synthesis have highlighted methods like double C-H functionalization/cyclization of 1,3-ene-dienes, which can be triggered by chiral magnesium biphosphate catalysts to form multiple cycles with high stereocontrol nih.gov. Adapting such methodologies could provide novel and efficient pathways to optically active this compound and its derivatives. These approaches are critical as the biological activity of chiral piperidines often resides in a single enantiomer google.com.

| Stereoselective Strategy | Description | Potential Outcome for this compound |

| Asymmetric Hydrogenation | Reduction of a 3-(allyloxy)pyridine precursor using a chiral catalyst. | Direct access to enantiomerically enriched (R)- or (S)-3-(allyloxy)piperidine nih.gov. |

| Chiral Pool Synthesis | Starting from a commercially available chiral building block. | Synthesis of a specific enantiomer without the need for chiral separation. |

| Catalytic Asymmetric Cyclization | Dearomatization or cyclization reactions employing chiral catalysts. | Formation of the piperidine ring with defined stereocenters nih.gov. |

| Enzymatic Resolution | Kinetic resolution of racemic this compound using enzymes. | Separation of enantiomers to yield optically pure products. |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The principles of green and sustainable chemistry can be effectively applied to the synthesis of this compound by integrating continuous flow technologies. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability cinz.nzd-nb.info.

A future research direction would be to develop a continuous-flow synthesis of this compound. This could involve pumping reagents through heated and pressurized reactors, potentially reducing reaction times from hours to minutes nih.gov. The use of packed-bed reactors with immobilized catalysts or reagents would facilitate catalyst recycling and simplify product purification, aligning with the principles of green chemistry cinz.nz. Superheated solvents in a flow system could also accelerate reactions and reduce the need for harsh catalysts nih.gov.

Furthermore, "telescoped" multi-step syntheses, where the output from one reactor flows directly into the next without intermediate isolation and purification, could significantly improve process efficiency and reduce solvent waste nih.gov. The adoption of flow chemistry for synthesizing active pharmaceutical ingredients (APIs) is a growing trend, and applying these sustainable methods to piperidine derivatives represents a valuable modernization of chemical production researchgate.net.

| Feature | Batch Synthesis | Flow Chemistry Synthesis | Sustainability Advantage of Flow Chemistry |

| Heat & Mass Transfer | Often inefficient and non-uniform. | Highly efficient and controlled. | Better energy efficiency, fewer side products cinz.nz. |

| Safety | Risk of thermal runaway with large volumes. | Small reactor volumes, better temperature control, inherently safer cinz.nz. | Reduced risk of accidents, especially with hazardous intermediates. |

| Scalability | Challenging, often requires re-optimization. | Straightforward by running the system for longer periods. | Faster development and production timelines researchgate.net. |

| Catalyst Use | Homogeneous catalysts are difficult to recover. | Heterogeneous catalysts can be packed in columns for reuse cinz.nz. | Reduced waste and cost associated with expensive metal catalysts. |

| Process Control | Manual or delayed control. | Precise, real-time control of parameters (temp, pressure, time). | Higher reproducibility and product quality. |

Design of Structurally Diverse Analogs for Chemical Probe Development

Chemical probes are essential tools for interrogating biological systems and validating new drug targets olemiss.edu. The this compound scaffold is an attractive starting point for the design and synthesis of a library of structurally diverse analogs for chemical probe development.

Future research should focus on systematic structural modifications at three key positions: the piperidine nitrogen, the piperidine ring itself, and the allyl group.

Piperidine Nitrogen: Alkylation, acylation, or sulfonylation of the secondary amine can introduce a wide range of functional groups to modulate properties like solubility, cell permeability, and target binding.

Piperidine Ring: Introduction of substituents at other positions on the ring can explore the spatial requirements of potential binding pockets.

Allyl Group: The double bond can be functionalized via reactions like dihydroxylation, epoxidation, or metathesis to attach linkers, reporter tags (e.g., fluorophores), or reactive groups for covalent labeling of biological targets.

The synthesis of these analogs can be accelerated using modern synthetic techniques, including microwave-assisted reactions and parallel synthesis nih.gov. The resulting library of compounds could then be screened in various biological assays to identify novel probes for studying cellular pathways or to serve as starting points for drug discovery programs.

| Diversification Point | Type of Modification | Potential Functional Groups | Purpose in Chemical Probe Design |

| N1 Position (Piperidine) | Alkylation, Acylation, Arylation | Benzyl groups, amides, aryl rings | Modulate physicochemical properties, introduce vectors for target recognition. |

| C4/C5 Positions (Piperidine) | Introduction of Substituents | Alkyl, hydroxyl, amino groups | Probe structure-activity relationships (SAR) and optimize binding affinity. |

| Allyl Group | Double Bond Functionalization | Epoxides, diols, azides, alkynes | Attach reporter tags, cross-linking agents, or handles for bioconjugation. |

| Ether Linkage | Replacement with other linkages | Thioether, amine, ester | Evaluate the importance of the ether oxygen for biological activity. |

Q & A

Q. What computational approaches predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- QSPR models : Correlate substituent effects (e.g., allyl vs. propargyl) with stability using Hammett σ constants .

- MD simulations : Simulate solvation effects (e.g., water vs. DMSO) on hydrolysis rates .

- Docking studies : Predict binding affinities to biological targets (e.g., sigma receptors) using AutoDock Vina .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

Conceptual RCM approach to a

Conceptual RCM approach to a